Welcome to the BenchChem Online Store!
molecular formula C10H11BrO2 B503158 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 39172-32-2

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B503158
M. Wt: 243.1g/mol
InChI Key: BMECYBCLXRLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06096895

Procedure details

1-(3-bromophenyl)ethanone (60.6 g), ethylene glycol (83.7 mL), and p-toluenesulfonic acid (0.15 g) were dissolved in benzene (250 mL) and heated at reflux overnight in a Dean-Stark apparatus. The mixture was cooled and washed with water. The aqueous layer was further extracted twice with chlorobutane and the combined organic layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 75.0 g of a yellow oil. The oil was purified by distillation under reduced pressure (19-24 Pa, 64-74° C.) to afford 70.1 g of the title compound of Step A as an oil. 1H NMR (CDCl3): δ 7.64 (s,1H), 7.40 (m,2H), 7.20 (m,1H), 4.0 (m,2H), 3.7 (m,2H), 1.63 (s,3H).
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
83.7 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH3:9])[O:13][CH2:12][CH2:11][O:10]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
60.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)=O
Name
Quantity
83.7 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight in a Dean-Stark apparatus
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted twice with chlorobutane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.